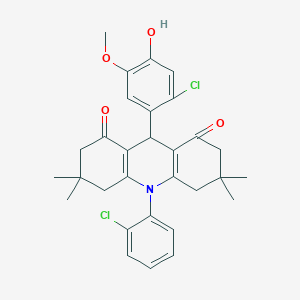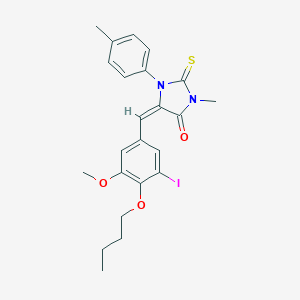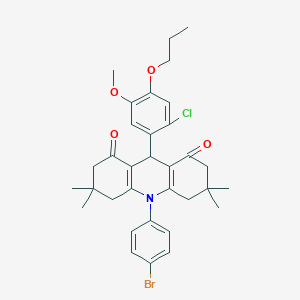![molecular formula C20H17N3O3 B316124 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione](/img/structure/B316124.png)
2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and an isoindole dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.
Formation of the Isoindole Dione Structure: The final step involves the cyclization of the intermediate compounds to form the isoindole dione structure. This can be achieved through intramolecular condensation reactions under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole dione structure, potentially converting it to isoindoline derivatives.
Substitution: The pyrazole ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are frequently employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted pyrazole and methoxyphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
作用机制
The mechanism of action of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The isoindole dione structure may participate in redox reactions, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of a methoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the methoxy group in 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione enhances its solubility and may improve its pharmacokinetic properties. This structural feature distinguishes it from similar compounds and can influence its overall reactivity and interaction with biological targets.
属性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O3/c1-12-10-13(2)23(21-12)17-9-8-14(11-18(17)26-3)22-19(24)15-6-4-5-7-16(15)20(22)25/h4-11H,1-3H3 |
InChI 键 |
CVVBZBSPGNGMCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C |
规范 SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[4-(cyclopentyloxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B316041.png)
![{2-bromo-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B316042.png)


![5-[5-bromo-2-(cyclopentyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B316047.png)

![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)

![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316059.png)
![4-[(2-(acetyl-4-ethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B316060.png)
![2-{4-[(1-Benzyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B316061.png)
![2-[4-(benzyloxy)-3,5-dichlorophenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B316063.png)

